1-tert-Butyl 2-methyl (2S)-3,4-dihydropyridine-1,2(2H)-dicarboxylate

Chiral synthesis ACE inhibitors Enantioselectivity

This (2S)-configured N-Boc-protected methyl ester is a critical orthogonally protected intermediate for ACE inhibitor synthesis. The acid-labile Boc and base-hydrolyzable methyl ester enable sequential deprotection not possible with Cbz or free acid analogs. Procuring this single enantiomer avoids costly chiral resolution and streamlines asymmetric routes to pharmacologically active compounds.

Molecular Formula C12H19NO4
Molecular Weight 241.28
CAS No. 227758-95-4
Cat. No. B1654408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-tert-Butyl 2-methyl (2S)-3,4-dihydropyridine-1,2(2H)-dicarboxylate
CAS227758-95-4
Molecular FormulaC12H19NO4
Molecular Weight241.28
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C=CCCC1C(=O)OC
InChIInChI=1S/C12H19NO4/c1-12(2,3)17-11(15)13-8-6-5-7-9(13)10(14)16-4/h6,8-9H,5,7H2,1-4H3/t9-/m0/s1
InChIKeyRTCPAVHGPYCFNT-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 1-tert-Butyl 2-methyl (2S)-3,4-dihydropyridine-1,2(2H)-dicarboxylate (CAS 227758-95-4) – A Chiral Dihydropyridine Building Block


1-tert-Butyl 2-methyl (2S)-3,4-dihydropyridine-1,2(2H)-dicarboxylate (CAS 227758-95-4) is a chiral, orthogonally protected 3,4-dihydropyridine derivative bearing an N-Boc group and a C2-methyl ester [1]. The molecule is formally a (2S)-configured 1,2,3,4-tetrahydropyridine-1,2-dicarboxylate, a scaffold that serves as a key intermediate in the synthesis of angiotensin-converting enzyme (ACE) inhibitors [2]. Its stereodefined (2S) center, combined with acid-labile (Boc) and ester protective groups, enables chemoselective manipulation in multistep syntheses. This guide provides comparator-based evidence to support procurement decisions for research and industrial use.

Why Generic Substitution Fails for 1-tert-Butyl 2-methyl (2S)-3,4-dihydropyridine-1,2(2H)-dicarboxylate


The (2S) absolute configuration of this dihydropyridine is essential for downstream biological activity; the (2R)-enantiomer (CAS 2219353-69-0) and racemic mixtures yield pharmacologically distinct or inactive intermediates in ACE-inhibitor synthesis . Moreover, the N-Boc group cannot be replaced with a Cbz group without altering the deprotection conditions (acidic vs. hydrogenolytic), which directly impacts synthetic route compatibility and yield [1]. Even the free carboxylic acid analogue (CAS 222851-92-5) lacks the methyl ester handle required for certain coupling strategies, demonstrating that simple functional-group interchanges compromise the intended reaction sequence.

Quantitative Differentiation Evidence for 1-tert-Butyl 2-methyl (2S)-3,4-dihydropyridine-1,2(2H)-dicarboxylate


Enantiomeric Purity: (2S) vs. (2R) Configuration

The target compound possesses the (2S) configuration, which is the biologically relevant enantiomer for ACE-inhibitor intermediate synthesis. The (2R)-enantiomer (CAS 2219353-69-0) is commercially available but leads to incorrect stereochemistry in the final API . Enzymatic oxidation of Nα-Boc-L-lysine exclusively yields the (2S)-free acid (BMS 264406-01), confirming that the (2S) scaffold is the natural substrate in biocatalytic routes [1].

Chiral synthesis ACE inhibitors Enantioselectivity

Protecting Group Strategy: N-Boc vs. N-Cbz Dihydropyridine

The N-Boc group in the target compound is cleaved under acidic conditions (e.g., TFA), whereas the N-Cbz analogue (BMS 202665-01) requires hydrogenolysis. In a comparative biocatalytic study, the N-Boc-protected lysine substrate gave an 80% conversion to the dihydropyridine free acid (BMS 264406-01) after 96 h, while the N-Cbz substrate produced the corresponding Cbz-protected product, demonstrating that the Boc group is compatible with enzymatic oxidation and subsequent synthetic steps [1].

Orthogonal protection Peptide coupling Deprotection selectivity

Ester Handle: Methyl Ester vs. Free Carboxylic Acid

The methyl ester at C2 distinguishes the target compound from the free carboxylic acid analogue (S)-1-(tert-butoxycarbonyl)-1,2,3,4-tetrahydropyridine-2-carboxylic acid (CAS 222851-92-5) . The ester provides a protected carboxyl handle, which can be hydrolyzed to the free acid or directly converted to amides via aminolysis. The free acid requires activation (e.g., mixed anhydride or coupling reagent) before amide bond formation, adding a synthetic step and potentially lowering overall yield.

Functional group interconversion Coupling reactions Solubility

Purity and Quality Control: Vendor-Supplied 95% vs. Lower-Grade Material

Commercial suppliers such as MolCore and Leyan list this compound at 95% purity (HPLC) . No explicit data for lower-purity lots are available; however, the documented 95% minimum ensures consistency in subsequent reactions where impurity-derived side products could compromise yield and enantiomeric excess.

Purity specification Quality assurance Reproducibility

Recommended Application Scenarios for 1-tert-Butyl 2-methyl (2S)-3,4-dihydropyridine-1,2(2H)-dicarboxylate Based on Quantitative Evidence


Asymmetric Synthesis of ACE Inhibitor Intermediates

The (2S) configuration of this compound matches the stereochemistry required for ACE inhibitor pharmacophores. Patel et al. (1999) demonstrated that the corresponding N-Boc-protected (2S)-dihydropyridine acid is a direct precursor to antihypertensive agents; the methyl ester version serves as a protected form that can be hydrolyzed on demand [1]. Procuring the (2S)-enantiomer avoids the expense of chiral resolution or asymmetric synthesis optimization.

Orthogonal Deprotection Strategies in Multi-Step Synthesis

The combination of an acid-labile N-Boc group and a methyl ester allows sequential deprotection: the Boc group can be removed with TFA without affecting the ester, or the ester can be hydrolyzed under basic conditions while retaining the Boc protection [2]. This orthogonality is not available in the N-Cbz analogue or the free acid version, making this compound uniquely suited for convergent synthetic routes.

Enantioselective Biocatalysis Research

The compound is derived from Nα-Boc-L-lysine via a whole-cell biotransformation that proceeds with 80% conversion [1]. Researchers studying lysine ε-aminotransferase or ε-dehydrogenase pathways can use this compound as a reference standard or starting material for further functionalization, benefiting from its established enzymatic origin and defined stereochemistry.

Library Synthesis of Dihydropyridine-Derived Bioactive Molecules

The methyl ester handle enables direct diversification into amide libraries via aminolysis, while the 3,4-dihydropyridine ring can be further functionalized (e.g., halogenation, cycloaddition) [2]. The 95% commercial purity ensures that library members are not contaminated with starting-material impurities, a critical factor in high-throughput screening campaigns.

Quote Request

Request a Quote for 1-tert-Butyl 2-methyl (2S)-3,4-dihydropyridine-1,2(2H)-dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.